molecular formula C15H16BrNO B8652096 n-(4-Benzyloxy-3-bromo benzyl)-n-methylamine CAS No. 398151-35-4

n-(4-Benzyloxy-3-bromo benzyl)-n-methylamine

Cat. No.: B8652096
CAS No.: 398151-35-4
M. Wt: 306.20 g/mol
InChI Key: XTNOJALBAMHBIY-UHFFFAOYSA-N
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Description

N-(4-Benzyloxy-3-bromo benzyl)-n-methylamine is a useful research compound. Its molecular formula is C15H16BrNO and its molecular weight is 306.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

398151-35-4

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

1-(3-bromo-4-phenylmethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C15H16BrNO/c1-17-10-13-7-8-15(14(16)9-13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3

InChI Key

XTNOJALBAMHBIY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g (86 mmol) of 4-benzyloxy-3-bromo-benzaldehyde, 500 ml of methanol, 29 g (430 mmol) of methylamine hydrochloride and 8 g (127 mmol) of sodium cyanoborohydride are introduced into a round-bottomed flask under a stream of nitrogen. The reaction medium is stirred for 48 hours at room temperature. The methanol is evaporated off. The residue is taken up in ethyl acetate and water and then acidified. After separation of the phases once settling has taken place, the aqueous phase is returned to basic pH with sodium hydroxide and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and then evaporated. The residue is purified by chromatography on a column of silica eluted with a dichloromethane/ethanol mixture (9/1). 9.9 g (38%) of the expected product are obtained in the form of a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
38%

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